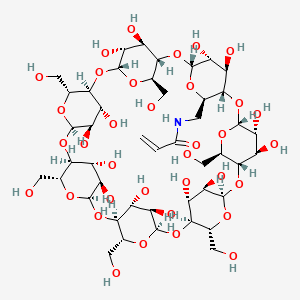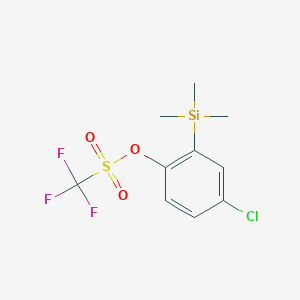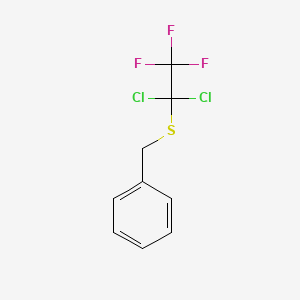
1-(2-Fluorobiphenyl-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobiphenyl-4-yl)propan-1-one, commonly referred to as FBP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the phenylpropanoid family and is made up of a benzene ring attached to a propane backbone. FBP has been studied for its potential as a drug, its ability to act as a biochemical reagent, and its use in laboratory experiments. Additionally, potential future directions for research involving FBP will be explored.
科学的研究の応用
FBP has been used in a variety of scientific research applications. It has been used as a biochemical reagent in the synthesis of various organic compounds, as a drug in the treatment of certain diseases, and as a model for the study of various biochemical and physiological processes. Additionally, FBP has been used in laboratory experiments to study the effects of various compounds on cells and organisms.
作用機序
FBP is believed to act as a biochemical reagent by binding to certain proteins and enzymes in the body. It has been found to bind to certain receptors in the brain, which could be responsible for its ability to act as a drug. Additionally, FBP has been found to interact with certain enzymes in the body, which could be responsible for its ability to act as a biochemical reagent.
Biochemical and Physiological Effects
FBP has been found to have a variety of biochemical and physiological effects. It has been found to act as an anti-inflammatory, an anti-oxidant, and an anti-cancer agent. Additionally, FBP has been found to have a variety of neurological effects, including the ability to reduce anxiety and improve cognitive function.
実験室実験の利点と制限
The use of FBP in laboratory experiments has a number of advantages. It is easy to synthesize, has a high yield, and can be used to study a variety of biochemical and physiological processes. Additionally, FBP can be used to study the effects of various compounds on cells and organisms. However, there are a few limitations to the use of FBP in laboratory experiments. It can be difficult to control the concentration of FBP in a solution, and it can be difficult to determine the exact mechanism of action of FBP in certain experiments.
将来の方向性
There are a number of potential future directions for research involving FBP. These include further research into the biochemical and physiological effects of FBP, further research into the mechanisms of action of FBP, and further research into the potential therapeutic applications of FBP. Additionally, further research into the synthesis of FBP and the use of FBP in laboratory experiments could lead to new and improved methods of synthesizing and using FBP.
合成法
FBP is synthesized through a process called Friedel-Crafts acylation, which is a reaction between an aromatic compound and an acyl chlorides. In the case of FBP, the aromatic compound is 2-fluorobiphenyl and the acyl chloride is propan-1-one. The reaction is conducted in the presence of an aluminium chloride catalyst and yields a product with a yield of approximately 70%.
特性
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-15(17)12-8-9-13(14(16)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURACZKHYGYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

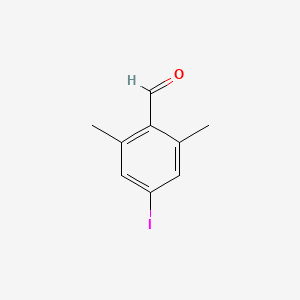
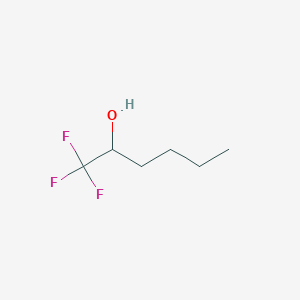
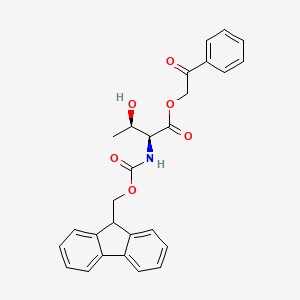
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

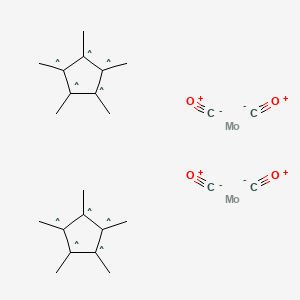

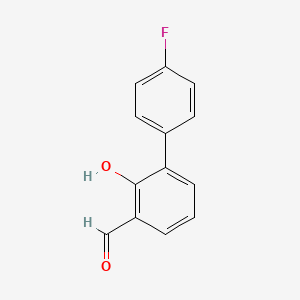
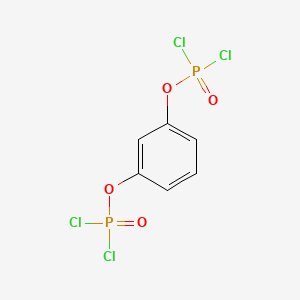

![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
